molecular formula C12H18O6 B12639544 Diethyl (1,5-dioxopentan-3-yl)propanedioate CAS No. 921926-44-5

Diethyl (1,5-dioxopentan-3-yl)propanedioate

Cat. No.: B12639544
CAS No.: 921926-44-5
M. Wt: 258.27 g/mol
InChI Key: SWTSZHJDXRLRJS-UHFFFAOYSA-N
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Description

Diethyl (1,5-dioxopentan-3-yl)propanedioate is an organic compound with the molecular formula C12H18O6 It is a diester derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 1,5-dioxopentan-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,5-dioxopentan-3-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the reaction of diethyl malonate with 1,5-dioxopentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,5-dioxopentan-3-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Diethyl (1,5-dioxopentan-3-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (1,5-dioxopentan-3-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the 1,5-dioxopentan-3-yl group, which can stabilize intermediates and transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler diester with similar reactivity but lacking the 1,5-dioxopentan-3-yl group.

    Diethyl 2-oxoglutarate: Contains an additional keto group, leading to different reactivity patterns.

    Diethyl succinate: Another diester with a different carbon backbone.

Uniqueness

Diethyl (1,5-dioxopentan-3-yl)propanedioate is unique due to the presence of the 1,5-dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not observed in simpler diesters.

Properties

CAS No.

921926-44-5

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

diethyl 2-(1,5-dioxopentan-3-yl)propanedioate

InChI

InChI=1S/C12H18O6/c1-3-17-11(15)10(12(16)18-4-2)9(5-7-13)6-8-14/h7-10H,3-6H2,1-2H3

InChI Key

SWTSZHJDXRLRJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC=O)CC=O)C(=O)OCC

Origin of Product

United States

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